molecular formula C12H17NO3 B13928507 Tert-butyl 2-aminophenoxyacetate

Tert-butyl 2-aminophenoxyacetate

Cat. No.: B13928507
M. Wt: 223.27 g/mol
InChI Key: BLZPXADKLVRVLX-UHFFFAOYSA-N
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Description

Tert-butyl 2-aminophenoxyacetate is a chemical building block of interest in organic and medicinal chemistry research. It features both a reactive aromatic amine and a tert-butyl ester protected carboxylic acid group. The presence of these two orthogonal functional groups makes it a versatile intermediate for constructing more complex molecules. The aromatic amine can undergo reactions such as diazotization or serve as a precursor for amide bond formation via coupling with carboxylic acids, a fundamental reaction in drug discovery . The tert-butyl ester group offers a protected form of a carboxylic acid, which is stable under a variety of reaction conditions and can be readily deprotected under mild acidic conditions to generate the free acid, a common functional group in bioactive molecules . Researchers may utilize this compound in the synthesis of novel amide derivatives, which are a significant class of compounds known to exhibit a broad spectrum of biological activities, including potential anti-inflammatory properties . This product is intended for research applications by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling. Specific data such as melting point, boiling point, and spectral information for this exact compound should be confirmed through experimental analysis.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 2-(2-aminophenoxy)acetate

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-15-10-7-5-4-6-9(10)13/h4-7H,8,13H2,1-3H3

InChI Key

BLZPXADKLVRVLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC=C1N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally proceeds through:

  • Protection of the amino group on the phenol derivative (often as a tert-butoxycarbonyl (Boc) group),
  • Formation of the phenoxyacetate linkage by etherification with tert-butyl bromoacetate or similar alkylating agents,
  • Deprotection or functional group transformations to yield the free amine.

Etherification of Protected 4-Aminophenol Derivatives

One of the most documented routes involves starting from 4-aminophenol, which is first protected as the tert-butoxycarbonyl (Boc) carbamate to prevent side reactions of the amino group during ether formation. The Boc-protected 4-aminophenol is then reacted with tert-butyl bromoacetate or methyl bromoacetate under basic conditions to form tert-butyl 2-(4-(tert-butoxycarbonyl)aminophenoxy)acetate.

Typical reaction conditions:

  • Base: Caesium carbonate or potassium carbonate,
  • Solvent: Acetone or dimethylformamide (DMF),
  • Catalyst: Potassium iodide as a phase transfer catalyst,
  • Temperature: Reflux for 4 hours,
  • Yield: Approximately 70% isolated yield after chromatographic purification.

This method is supported by literature describing the synthesis of methyl 2-(4-(tert-butoxycarbonyl)aminophenoxy)acetate as an intermediate, which can be adapted to tert-butyl esters by using tert-butyl bromoacetate.

Direct Alkylation of 4-Aminophenol

An alternative method involves the direct alkylation of 4-aminophenol with tert-butyl bromoacetate in the presence of potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF). This reaction proceeds via nucleophilic substitution on the bromoacetate by the phenol oxygen, yielding this compound after workup and purification.

Protection and Deprotection Strategies

  • The amino group is often protected as Boc to avoid side reactions during alkylation.
  • After etherification, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
  • Alternatively, the amino group can be introduced after ether formation by nitration of the phenoxyacetate followed by reduction, but this is less common due to harsher conditions and lower selectivity.

Use of Reformatsky Reaction for Intermediate Synthesis

Some advanced synthetic routes involve the Reformatsky reaction, where zinc-mediated addition of tert-butyl bromoacetate-derived Reformatsky reagents to silyl-protected intermediates yields key precursors. These methods are more complex and used in the synthesis of statin intermediates but demonstrate the versatility of tert-butyl ester chemistry in related compounds.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Boc-protected 4-aminophenol + tert-butyl bromoacetate Boc-4-aminophenol, tert-butyl bromoacetate Cs2CO3, KI, acetone, reflux 4 h ~70 Mild conditions, widely used, good selectivity
Direct alkylation of 4-aminophenol 4-Aminophenol, tert-butyl bromoacetate K2CO3, DMF, 70 °C, 4 h 60-80 Simpler, but amino group may cause side reactions
Reformatsky reaction route Silyl-protected intermediates Zn dust, THF, heating to 65 °C, 24 h 65 More complex, used in advanced syntheses
Nitration and reduction route tert-Butyl phenoxyacetate Nitration, reduction (Pd/C or SnCl2) Variable Less selective, harsher conditions

Research Findings and Perspectives

  • The Boc protection of the amino group is critical to achieving high yield and purity in the etherification step, as unprotected amines can lead to side reactions and polymerization.
  • The use of cesium carbonate as a base and potassium iodide as a catalyst in acetone provides a green and cost-effective approach with good yields and operational simplicity.
  • The Reformatsky reaction, while more complex, allows for stereoselective synthesis of related tert-butyl ester intermediates, demonstrating the potential for asymmetric synthesis in this chemical space.
  • Deprotection of the Boc group is typically achieved with trifluoroacetic acid or mild acidic conditions, preserving the ester functionality.
  • Purification is commonly done by silica gel chromatography followed by recrystallization from ethyl acetate and hexane mixtures to obtain analytically pure material.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(2-aminophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products:

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of 2-(2-aminophenoxy)ethanol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Tert-butyl 2-(2-aminophenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-aminophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tert-butyl 2-aminophenoxyacetate with structurally related esters, highlighting differences in substituents, molecular formulas, and molar masses:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
This compound Not available C₁₂H₁₇NO₃ (inferred) ~223.27 (estimated) 2-aminophenoxy, tert-butyl ester
Tert-butyl 2-(4-aminophenoxy)acetate 167843-57-4 C₁₂H₁₇NO₃ 223.27 4-aminophenoxy, tert-butyl ester
Methyl 2-(3-aminophenyl)acetate 52913-11-8 C₉H₁₁NO₂ 165.19 3-aminophenyl, methyl ester
Ethyl 2-(3-aminophenyl)acetate 52273-79-7 C₁₀H₁₃NO₂ 179.22 3-aminophenyl, ethyl ester
tert-Butyl 2-(4-formylphenoxy)acetate 159353-71-6 C₁₃H₁₆O₅ 252.26 4-formylphenoxy, tert-butyl ester

Key Observations:

  • Positional Isomerism: The position of the amino group (e.g., 2- vs. 4-aminophenoxy) significantly impacts reactivity and solubility. For example, tert-butyl 2-(4-aminophenoxy)acetate (CAS 167843-57-4) is more sterically accessible for nucleophilic reactions compared to its 2-substituted counterpart .
  • Ester Group Influence : Methyl and ethyl esters (e.g., CAS 52913-11-8 and 52273-79-7) exhibit lower molar masses and higher hydrophilicity than tert-butyl derivatives, affecting their application in solid-phase synthesis .

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